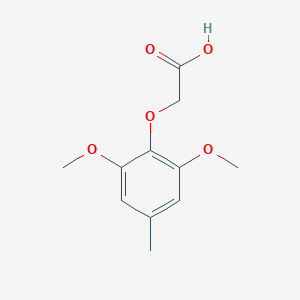
2-(2,6-Dimethoxy-4-methylphenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethoxy-4-methylphenoxy)acetic acid is an organic compound with the molecular formula C11H14O5 and a molecular weight of 226.23 g/mol It is characterized by the presence of a phenoxyacetic acid moiety substituted with two methoxy groups and a methyl group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethoxy-4-methylphenoxy)acetic acid typically involves the reaction of 2,6-dimethoxy-4-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product .
Reaction Conditions:
Temperature: 60-80°C
Solvent: Aqueous or organic solvent (e.g., ethanol)
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Continuous stirred-tank reactors (CSTR) or batch reactors
Purification: Crystallization or distillation to obtain high-purity product
Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to ensure product quality
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethoxy-4-methylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination
Major Products Formed
Oxidation: Formation of 2-(2,6-dimethoxy-4-methylbenzaldehyde)acetic acid or 2-(2,6-dimethoxy-4-methylbenzoic acid)acetic acid
Reduction: Formation of 2-(2,6-dimethoxy-4-methylphenoxy)ethanol
Substitution: Formation of 2-(2,6-dimethoxy-4-methyl-3-nitrophenoxy)acetic acid or 2-(2,6-dimethoxy-4-methyl-3-bromophenoxy)acetic acid
Scientific Research Applications
2-(2,6-Dimethoxy-4-methylphenoxy)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethoxy-4-methylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dimethoxyphenyl)acetic acid
- 2-(2-Methylphenoxy)acetic acid
- 2-(2,6-Dimethylphenoxy)acetic acid
Comparison
2-(2,6-Dimethoxy-4-methylphenoxy)acetic acid is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. Compared to 2-(2,4-Dimethoxyphenyl)acetic acid, the position of the methoxy groups can affect the compound’s steric and electronic properties, leading to differences in reactivity and interaction with biological targets .
Properties
Molecular Formula |
C11H14O5 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-(2,6-dimethoxy-4-methylphenoxy)acetic acid |
InChI |
InChI=1S/C11H14O5/c1-7-4-8(14-2)11(9(5-7)15-3)16-6-10(12)13/h4-5H,6H2,1-3H3,(H,12,13) |
InChI Key |
TUSCUANOBOEMDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)OCC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


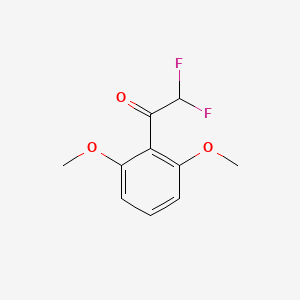
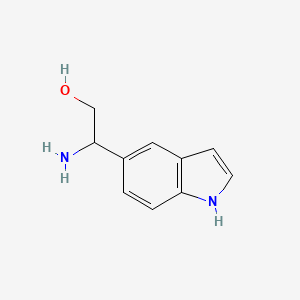
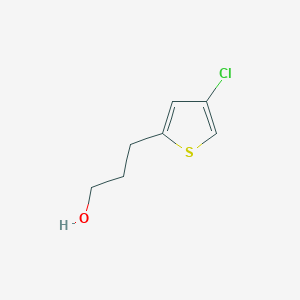
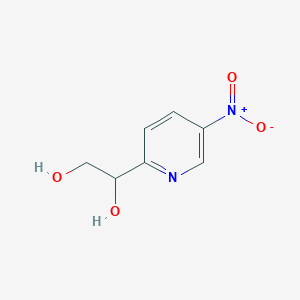
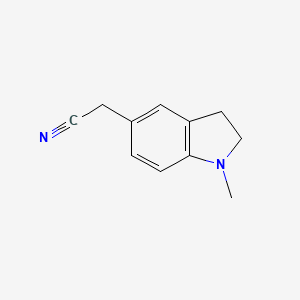
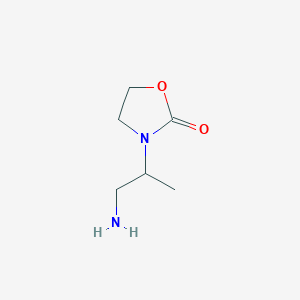

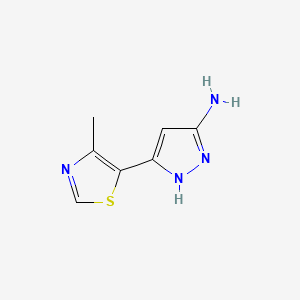
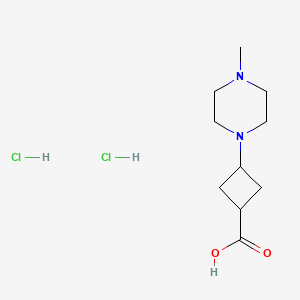
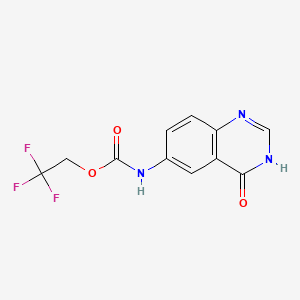

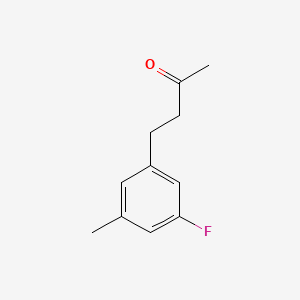
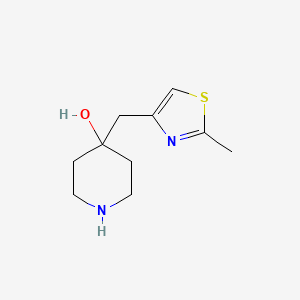
aminehydrochloride](/img/structure/B13602351.png)
